molecular formula C13H17ClN2O3 B2933443 4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1038408-51-3

4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B2933443
CAS No.: 1038408-51-3
M. Wt: 284.74
InChI Key: JQAOOHDLZDCFOM-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative characterized by a central 4-oxobutanoic acid backbone. Key structural features include:

  • Anilino substituent: A 3-chloro-4-methylphenyl group attached to the nitrogen at position 2.
  • Amino substituent: An ethylamino group (-NHCH₂CH₃) at position 2.
  • Functional groups: A ketone (C=O) at position 4 and a carboxylic acid (-COOH) at position 1.

Its synthesis likely involves condensation reactions between substituted anilines and activated oxobutanoic acid derivatives, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-3-15-11(13(18)19)7-12(17)16-9-5-4-8(2)10(14)6-9/h4-6,11,15H,3,7H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOOHDLZDCFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=CC(=C(C=C1)C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the aniline derivative: This step involves the chlorination and methylation of aniline to produce 3-chloro-4-methylaniline.

    Coupling with ethylamine: The aniline derivative is then reacted with ethylamine under controlled conditions to form the intermediate compound.

    Formation of the oxobutanoic acid:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like chlorine (Cl2) or nitric acid (HNO3) can be used for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid, differing in substituents, stereochemistry, or functional groups. A comparative analysis is provided below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Physicochemical Properties References
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid - 2-chlorophenyl group at position 4
- No ethylamino substituent
- Lacks the ethylamino group
- Simpler structure with a single chloro substituent
- Solubility in polar organic solvents inferred from related analogs
- Likely higher polarity due to absence of ethyl group
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid - 4-methylphenyl group at position 4
- Conjugated double bond (C=C) at position 2
- Planar structure due to conjugation
- Higher acidity (pKa ≈ 2.81) due to resonance stabilization
- Insoluble in water
- Soluble in acetone, ethanol, and DMSO
4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid - 3-fluoro-4-methylphenyl group
- Methylidene group (C=CH₂) at position 2
- Enhanced electron-withdrawing effect from fluorine
- Crystallizes in triclinic system (space group P1)
- Molecular weight: 237.23 g/mol
- Unit cell parameters: a = 6.3368 Å, b = 8.2642 Å
4-{2-[(4-Methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid - 4-methoxyanilino group
- Additional carbonyl linkage
- Extended conjugation via carbonyl group
- Higher molecular weight (342.35 g/mol)
- Likely lower solubility due to bulky substituents
2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,5-dimethoxyanilino)-4-oxobutanoic acid - Cyclohexenyl-ethylamino group
- 2,5-dimethoxyanilino group
- Hydrophobic cyclohexenyl moiety
- Potential for hydrogen bonding via methoxy groups
- Molecular weight: 376.45 g/mol
- XLogP: 0.5 (moderate lipophilicity)

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) increase acidity and influence solubility. For example, the fluorinated analog in exhibits stronger electron withdrawal than the chloro derivative. Alkyl/aryl groups (e.g., ethylamino, cyclohexenyl) enhance lipophilicity, as seen in compounds and the target molecule.

Stereochemical and Conformational Differences: The (2Z)-configured double bond in introduces rigidity and planar geometry, contrasting with the saturated backbone of the target compound. Crystallographic data for the fluorinated analog reveal a triclinic crystal system, suggesting distinct packing interactions compared to non-fluorinated analogs.

Biological Relevance: While direct biological data for the target compound are absent, related compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid have been studied for their metrological properties in analytical chemistry .

Biological Activity

4-(3-Chloro-4-methylanilino)-2-(ethylamino)-4-oxobutanoic acid, also known by its CAS number 1038408-51-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17ClN2O3, with a molecular weight of approximately 284.74 g/mol. The compound features a butanoic acid skeleton with various substituents that enhance its chemical reactivity and biological interactions. The presence of the chloro group and amino functionalities are particularly significant in determining its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Butanoic Acid Backbone : This can be achieved through acylation reactions.
  • Introduction of the Chloro Group : Electrophilic aromatic substitution is often used.
  • Amino Group Incorporation : This step may involve nucleophilic substitution reactions.

These reactions require specific conditions such as controlled temperatures, pH levels, and sometimes the use of catalysts to optimize yields and selectivity.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction and anti-angiogenic effects .
  • Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties in vivo. For instance, derivatives tested in rat models demonstrated efficacy comparable to standard anti-inflammatory medications like Indomethacin .

Antitumor Studies

A study conducted on structurally related compounds indicated that they could inhibit the growth of prostate tumors by acting as ETA receptor antagonists. This mechanism involves blocking pathways that lead to cell proliferation and angiogenesis, which are critical in tumor development .

Anti-inflammatory Research

In a series of experiments involving carrageenan-induced paw swelling in rats, derivatives exhibited anti-inflammatory effects ranging from 33% to 62%, with some compounds showing comparable activity to Indomethacin at similar dosages .

Analytical Techniques

To characterize the compound's purity and structural integrity, several analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural elucidation.
  • Mass Spectrometry (MS) : Assists in determining molecular weight and fragmentation patterns.
  • High Performance Liquid Chromatography (HPLC) : Essential for assessing purity and quantifying the compound in various formulations .

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